molecular formula C19H30BNO5 B1489638 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl-carbamic acid tert-butyl ester CAS No. 1808251-82-2

2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B1489638
CAS No.: 1808251-82-2
M. Wt: 363.3 g/mol
InChI Key: MDNZEOCNVGFKNQ-UHFFFAOYSA-N
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Description

2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl-carbamic acid tert-butyl ester is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron-containing dioxaborolane ring and a carbamic acid ester group. Its unique properties make it a valuable tool in organic synthesis and various industrial applications.

Scientific Research Applications

2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological pathways.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

Target of Action

Similar compounds are often used as reagents in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as borylation . This is a type of chemical reaction where a boron atom is added to a molecule. The compound can also participate in hydroboration, a reaction that involves the addition of a boron-hydrogen bond to a carbon-carbon double bond .

Biochemical Pathways

The compound is involved in the borylation and hydroboration pathways . These pathways are crucial in organic synthesis, leading to the formation of new carbon-boron bonds. The downstream effects of these pathways can vary widely depending on the specific reactants and conditions used.

Pharmacokinetics

The compound is soluble in organic solvents such as chloroform, ether, and dichloromethane . It is also noted that the compound is stable under normal conditions but may hydrolyze in a humid environment .

Result of Action

The result of the compound’s action is the formation of new carbon-boron bonds. This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants and conditions used .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl-carbamic acid tert-butyl ester typically involves multiple steps. One common method involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a phenoxyethyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield boronic acids, while reduction reactions can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar applications.

    Phenoxyethyl derivatives: Compounds with similar phenoxyethyl groups but lacking the boron-containing ring.

    Carbamic acid esters: Compounds with similar ester groups but different substituents.

Uniqueness

What sets 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl-carbamic acid tert-butyl ester apart is its combination of a boron-containing ring and a carbamic acid ester group. This unique structure imparts distinct reactivity and properties, making it a versatile tool in various fields of research and industry.

Properties

IUPAC Name

tert-butyl N-[2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BNO5/c1-17(2,3)24-16(22)21-12-13-23-15-11-9-8-10-14(15)20-25-18(4,5)19(6,7)26-20/h8-11H,12-13H2,1-7H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNZEOCNVGFKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl-carbamic acid tert-butyl ester
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2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl-carbamic acid tert-butyl ester
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2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl-carbamic acid tert-butyl ester
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2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl-carbamic acid tert-butyl ester
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2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl-carbamic acid tert-butyl ester
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2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl-carbamic acid tert-butyl ester

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